2-[3-(1-Piperidinyl)propoxy]benzaldehyde
Overview
Description
2-[3-(1-Piperidinyl)propoxy]benzaldehyde is an organic compound with the molecular formula C15H21NO2. It features a benzaldehyde moiety connected to a piperidine ring via a propoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde typically involves the reaction of 3-(1-piperidinyl)propanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-Piperidinyl)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-[3-(1-Piperidinyl)propoxy]benzoic acid.
Reduction: 2-[3-(1-Piperidinyl)propoxy]benzyl alcohol.
Substitution: Various N-alkyl or N-acyl derivatives of the piperidine ring.
Scientific Research Applications
2-[3-(1-Piperidinyl)propoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the area of central nervous system (CNS) disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine ring may play a crucial role in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Pyrrolidinyl)benzaldehyde
- 5-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3,4-dihydro-1(2H)-naphthalenone oxalate
- 3-Methoxy-4-(3-(4-nitrophenyl)-3-oxo-propoxy)-benzaldehyde
- Methyl 2-(3-(4-benzyl-1-piperazinyl)propoxy)benzoate dihydrochloride
- 4-Ethoxy-2-propoxy-benzaldehyde
Uniqueness
2-[3-(1-Piperidinyl)propoxy]benzaldehyde is unique due to its specific structural features, which include a benzaldehyde moiety linked to a piperidine ring via a propoxy chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3-piperidin-1-ylpropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-13-14-7-2-3-8-15(14)18-12-6-11-16-9-4-1-5-10-16/h2-3,7-8,13H,1,4-6,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNWHXAYLQEXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549709 | |
Record name | 2-[3-(Piperidin-1-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68997-50-2 | |
Record name | 2-[3-(Piperidin-1-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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